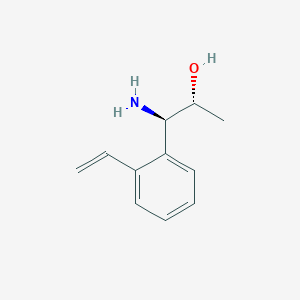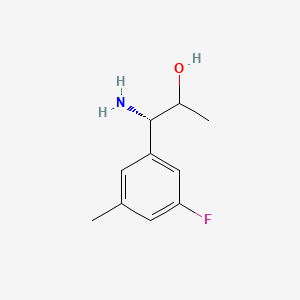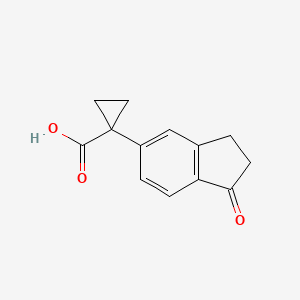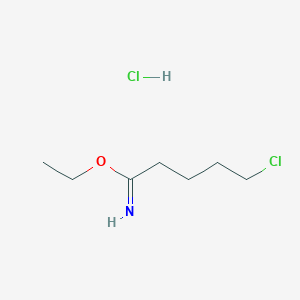
(R)-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring. The presence of these halogens can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common approach starts with the halogenation of a phenylalanine derivative. The introduction of the fluorine and iodine atoms can be achieved through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as ethers or nitriles.
科学的研究の応用
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of ®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(4-fluorophenyl)propanoic acid: Lacks the iodine atom, which can affect its reactivity and binding properties.
®-2-Amino-3-(3-iodophenyl)propanoic acid: The position of the iodine atom is different, which can influence the compound’s chemical behavior.
®-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid: The presence of chlorine instead of fluorine can alter the compound’s properties.
Uniqueness
®-2-Amino-3-(4-fluoro-3-iodophenyl)propanoic acid hydrochloride is unique due to the combination of fluorine and iodine atoms on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. The specific arrangement of these halogens can also provide distinct advantages in various scientific and industrial applications.
特性
CAS番号 |
2250242-97-6 |
|---|---|
分子式 |
C9H10ClFINO2 |
分子量 |
345.54 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
FMOYGXXPDGVWRC-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)F.Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047774.png)







![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)
![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
![4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13047838.png)


